molecular formula C21H20N2OS B5865422 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide

Cat. No. B5865422
M. Wt: 348.5 g/mol
InChI Key: GAIUFBCFZBBKOG-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide, also known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTAA belongs to the class of thiazole-based compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a role in regulating gene expression and is often overexpressed in cancer cells. Inflammation research has demonstrated that this compound can inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, this compound has been shown to modulate the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in the production of prostaglandins, and acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target pathway. In cancer research, this compound has been shown to induce apoptosis and inhibit the growth of cancer cells. Inflammation research has demonstrated that this compound can reduce the production of pro-inflammatory cytokines and inhibit the activity of NF-κB. Additionally, this compound has been shown to modulate the activity of various enzymes, such as COX-2 and AChE. These effects suggest that this compound may have therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also limitations to its use, such as its potential toxicity and limited availability. Therefore, further studies are needed to evaluate the safety and efficacy of this compound in various diseases.

Future Directions

There are several future directions for the study of N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide. In cancer research, further studies are needed to evaluate the efficacy of this compound in different types of cancer and to investigate its potential synergistic effects with other chemotherapeutic agents. In inflammation research, further studies are needed to evaluate the safety and efficacy of this compound in animal models and to investigate its potential use in chronic inflammatory diseases. Additionally, further studies are needed to evaluate the potential neuroprotective effects of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Synthesis Methods

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide has been synthesized using various methods, including the condensation reaction of 2-aminothiazole with 4-methylbenzaldehyde and 3-methylcinnamic acid. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and yields this compound as a yellow crystalline powder.

Scientific Research Applications

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(E)-3-(3-methylphenyl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-15-6-8-18(9-7-15)13-19-14-22-21(25-19)23-20(24)11-10-17-5-3-4-16(2)12-17/h3-12,14H,13H2,1-2H3,(H,22,23,24)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIUFBCFZBBKOG-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C=CC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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